![molecular formula C16H13BrN2O4S3 B305219 N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B305219.png)
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoaniline group, a sulfonyl group, and a thiophenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Sulfonylation: The reaction of 4-bromoaniline with sulfonyl chloride to form 4-[(4-bromoanilino)sulfonyl]phenyl.
Thiophenesulfonamide Formation: The final step involves the reaction of the sulfonylated intermediate with thiophenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromoaniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
- N-{4-[(4-iodoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
Uniqueness
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C16H13BrN2O4S3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S3/c17-12-3-5-13(6-4-12)18-25(20,21)15-9-7-14(8-10-15)19-26(22,23)16-2-1-11-24-16/h1-11,18-19H |
InChI Key |
UKFYSZCMNWMASW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


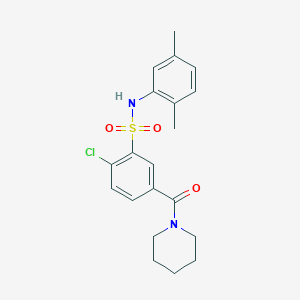
![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
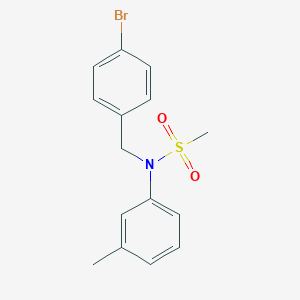
![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
amino]benzamide](/img/structure/B305150.png)
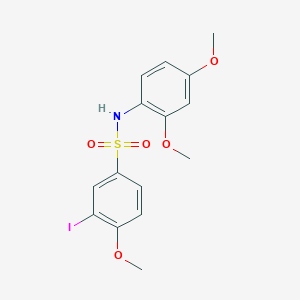
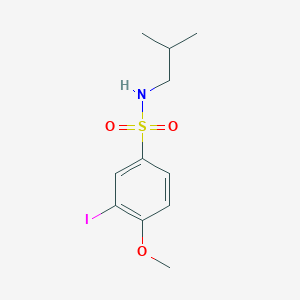
amino]benzamide](/img/structure/B305153.png)
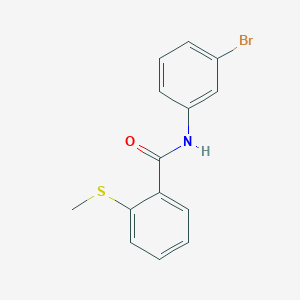
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)
